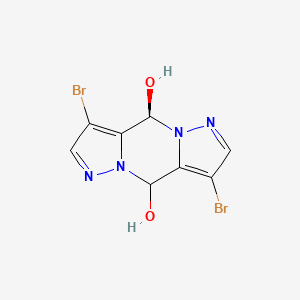
4-Bromo-1H-pyrazole-5-carboxaldehyde dimer 95+%
Übersicht
Beschreibung
4-Bromo-1H-pyrazole-5-carboxaldehyde dimer is a unique chemical compound with the empirical formula C8H6Br2N4O2 and a molecular weight of 349.97 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 4-Bromo-1H-pyrazole-5-carboxaldehyde dimer. Sigma-Aldrich does not collect analytical data for this product .Molecular Structure Analysis
The molecular structure of 4-Bromo-1H-pyrazole-5-carboxaldehyde dimer is represented by the SMILES stringOC1C2=C (C=NN2C (C3=C (C=NN31)Br)O)Br . The InChI key is VZXLBHDPBVASAF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical form of 4-Bromo-1H-pyrazole-5-carboxaldehyde dimer is a solid-powder . It has a boiling point of 178-180 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
4-Bromo-1H-pyrazole-5-carboxaldehyde dimer serves as a versatile precursor in the synthesis of a wide range of compounds due to its reactive sites. Research has explored its utility in creating molecules with significant biological activities, including anti-inflammatory, antimicrobial agents, and materials with unique photophysical properties.
Anti-inflammatory and Antimicrobial Agents : The synthesis of 1H-pyrazole derivatives, including those initiated from bromo-substituted precursors, has shown significant anti-inflammatory and antimicrobial activities. These derivatives exhibit a good safety margin and no ulcerogenic effect, suggesting their potential in medical applications (Bekhit & Fahmy, 2003).
Photophysical Properties : Studies on 2-(1H-pyrazol-5-yl)pyridines and their dimers have uncovered three types of photoreactions, offering insights into their potential use in developing new photophysical materials. These include excited-state intramolecular and intermolecular proton transfer processes, highlighting the chemical's role in advancing our understanding of molecular luminescence mechanisms (Vetokhina et al., 2012).
Material Science Applications
The chemical's utility extends into material sciences, where its derivatives are explored for novel properties and applications.
- Structural Characterizations and Computational Studies : The synthesis of new complexes with 1H-pyrazole derivatives has led to structural characterizations and density functional theory (DFT) studies, aiding in the design of materials with desired chemical properties. These studies provide a foundation for the development of advanced materials and catalysts (Panigrahi et al., 2021).
Spectroscopy and Quantum Chemical Analysis
The compound and its derivatives have been subjects of spectroscopy and quantum chemical analyses to understand their molecular interactions, electronic structures, and potential applications in various fields.
- Quantum Chemical Calculations : Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate's synthesis and characterization through quantum chemical calculations have shed light on the molecular interactions and electronic descriptors. Such studies are crucial for designing molecules with specific functionalities and understanding their behavior at the molecular level (Singh et al., 2014).
Safety and Hazards
The compound is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . It is the buyer’s responsibility to confirm product identity and/or purity . The compound has been associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N4O2/c9-3-1-11-13-5(3)7(15)14-6(8(13)16)4(10)2-12-14/h1-2,7-8,15-16H/t7-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXLBHDPBVASAF-GVHYBUMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(C3=C(C=NN3C(C2=C1Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN2C(C3=C(C=NN3[C@@H](C2=C1Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



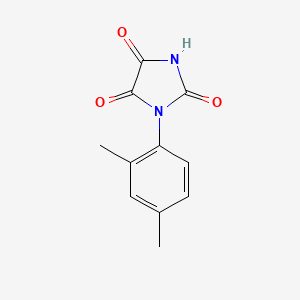

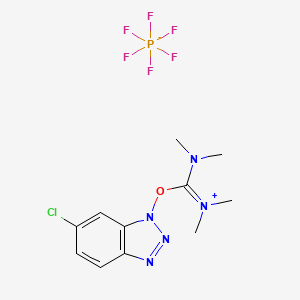

![N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1438398.png)
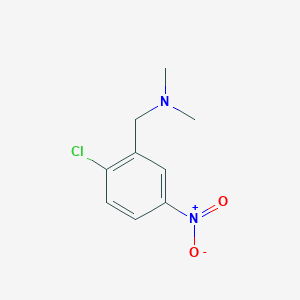
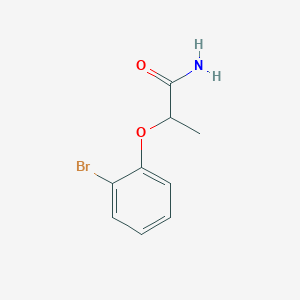
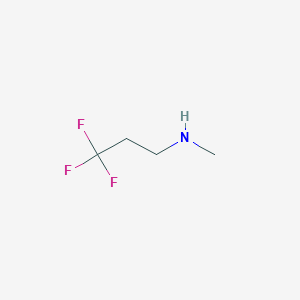

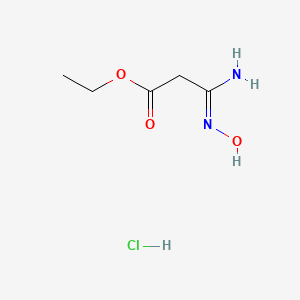
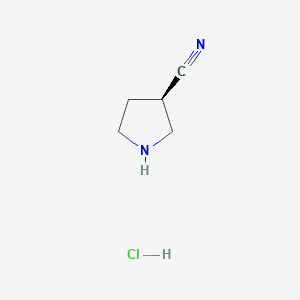
![7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1438411.png)
![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)
